7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- is a polycyclic aromatic compound notable for its complex structure, which features a hydroxy group and two methoxy groups attached to a benzo[c]fluorene core. Its molecular formula is , with a molecular weight of approximately 306.31 g/mol. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology, where it is being investigated for antineoplastic properties.
This compound falls under the category of polycyclic aromatic hydrocarbons (PAHs) and is classified as a derivative of benzo[c]fluorene. Its structural uniqueness arises from the presence of hydroxyl and methoxy functional groups, which are critical for its biological activity and reactivity in chemical processes.
The synthesis of 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- typically involves multi-step organic reactions. Common synthetic routes include:
While specific industrial production methods are not extensively documented, the general approach would involve scaling up laboratory procedures while optimizing reaction conditions and ensuring compliance with safety standards. The use of reagents such as sodium borohydride for reduction and various oxidizing agents for oxidation reactions is common in the synthetic pathways .
The molecular structure of 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- can be represented as follows:
This configuration contributes to its unique chemical properties and biological activities.
The compound's molecular weight is approximately 306.31 g/mol, with a melting point that varies based on purity and specific conditions during synthesis. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are typically used to confirm its structure.
7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- undergoes various chemical reactions including:
Common reagents used in these reactions include:
The mechanism of action of 7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- involves interactions with molecular targets within cells that influence various signaling pathways. Research suggests that it may modulate processes related to cell growth and apoptosis, contributing to its potential therapeutic effects against cancer .
The physical properties of this compound include:
Chemical properties include:
Relevant data from studies indicate that these properties play a crucial role in determining the compound's applications in scientific research.
7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy- has several applications in scientific research:
Benzo[c]fluorene derivatives represent a structurally distinctive class of polycyclic aromatic compounds investigated for their cytostatic potential. The foundational molecule in this series, benfluron (5-(2-dimethylaminoethoxy)-7H-benzo[c]fluoren-7-one hydrochloride), demonstrated broad-spectrum antineoplastic activity in preclinical models during the 1980s–1990s [9]. Early pharmacological studies revealed its ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in malignant cells [9]. However, benfluron’s development was halted due to suboptimal pharmacokinetics, including rapid metabolic deactivation and limited oral bioavailability [9]. This prompted systematic structural exploration, culminating in the synthesis of dimefluron (3,9-dimethoxy-5-(2-dimethylaminoethoxy)-7H-benzo[c]fluoren-7-one hydrochloride), which incorporated methoxy groups at the C3 and C9 positions to enhance metabolic stability [9]. The core scaffold without the aminoethoxy side chain—5-hydroxy-3,9-dimethoxybenzo[c]fluoren-7-one—emerged as a critical synthetic intermediate and a simplified pharmacophore for structure-activity relationship (SAR) studies [1] [3] [9].
Table 1: Key Chemical Properties of 5-Hydroxy-3,9-dimethoxybenzo[c]fluoren-7-one
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-hydroxy-3,9-dimethoxybenzo[c]fluoren-7-one | [1] [3] |
| CAS Registry | 80826-37-5 | [5] [7] |
| Molecular Formula | C₁₉H₁₄O₄ | [3] [5] |
| Molecular Weight | 298.31 g/mol | [5] |
| Storage Conditions | 0–8°C | [1] [2] |
| Predicted logP | 3.99 (Hydrophobic) | [3] |
| Spectral Signature | UV-Vis: λₘₐₓ ~340 nm | [9] |
The strategic placement of methoxy groups at C3 and C9 addresses two interconnected limitations of earlier analogues: electronic modulation and metabolic protection. Benfluron’s unsubstituted rings underwent extensive phase I metabolism, particularly aryl hydroxylation by cytochrome P450 enzymes, generating electrophilic quinone intermediates associated with off-target toxicity [9]. Methoxy substituents act as electron-donating groups, altering the electron density distribution across the fused ring system. This suppresses unwanted oxidative metabolism while enhancing planarity for DNA intercalation [9]. Crucially, the C5 position was retained as a phenolic hydroxyl group to serve as a synthetic handle for side-chain conjugation (e.g., aminoethoxy linkages in dimefluron) and to facilitate phase II glucuronidation for controlled elimination [9].
Synthetic access to this scaffold involves significant challenges:
Carbonyl reduction at C7 represents a dominant deactivation pathway for benzo[c]fluorenone-based therapeutics. This metabolic transformation converts the planar, DNA-intercalating ketone into a non-planar hydroxy derivative (spirofluorenol) with diminished cytotoxicity. Studies comparing benfluron and dimefluron highlight the protective effect of dimethoxy substitution:
Table 2: Metabolic Fate of Benfluron vs. Dimefluron in Preclinical Models
| Parameter | Benfluron | Dimefluron | Impact |
|---|---|---|---|
| Primary Phase I Pathway | Carbonyl reduction (70–80%) | Aryl-O-demethylation (50%) | Reduced susceptibility to carbonyl reduction |
| Major Reduced Metabolite | 7-Hydroxybenfluron | Trace 7-hydroxydimefluron | Retained parent compound bioavailability |
| Faecal Excretion of Reduced Form | >50% | <15% | Enhanced plasma half-life |
| Structural Vulnerability | Unsubstituted C3/C9 | Methoxy-blocked C3/C9 | Steric hindrance at carbonyl |
The C3/C9 methoxy groups in 5-hydroxy-3,9-dimethoxybenzo[c]fluoren-7-one confer steric hindrance around the carbonyl, impeding reductase binding [9]. Additionally, their electron-donating capacity reduces the electrophilicity of the carbonyl carbon, further slowing enzymatic reduction [6] [9]. This design principle is validated by metabolite profiling in rats, where dimefluron generated only trace amounts of the 7-hydroxy derivative compared to benfluron [9]. Consequently, derivatives retaining the C7 carbonyl group exhibit prolonged in vivo exposure and enhanced tumor growth inhibition in xenograft models [9]. Future analogue optimization focuses on introducing bulky substituents at C2 or C10 to further shield the carbonyl while maintaining the critical C5 phenol for prodrug derivatization.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: